4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde is a complex organic compound featuring a quinoline moiety attached to a piperidine ring, which is further functionalized with a hydroxy group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, which is then coupled with a piperidine precursor. The key steps include:
Formation of Quinoline Derivative: Starting from aniline, the quinoline ring is constructed through a series of reactions such as Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling with Piperidine: The quinoline derivative is then reacted with a piperidine compound, often through a nucleophilic substitution reaction.
Functionalization: Introduction of the hydroxy and aldehyde groups is achieved through selective oxidation and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors might be employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidinecarboxylic acid.
Reduction: 4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineethanol.
Substitution: Various ethers and esters depending on the substituent.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The quinoline moiety is known for its biological activity, which can be harnessed in drug design.
Medicine
Medicinally, compounds containing the quinoline structure are investigated for their anti-malarial, anti-inflammatory, and anti-cancer properties. The specific functional groups in 4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde may enhance its pharmacological profile.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde depends on its interaction with biological targets. The quinoline ring can intercalate with DNA, inhibiting replication and transcription. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
1-(6-Quinolinylcarbonyl)piperidine: Lacks the hydroxy and aldehyde groups, making it less reactive.
4-Piperidinecarboxaldehyde: Does not contain the quinoline moiety, limiting its biological activity.
Uniqueness
4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde is unique due to the combination of functional groups that allow for diverse chemical reactions and potential biological activities. The presence of both the quinoline and piperidine rings enhances its versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-[4-hydroxy-1-(quinoline-6-carbonyl)piperidin-4-yl]acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-11-7-17(22)5-9-19(10-6-17)16(21)14-3-4-15-13(12-14)2-1-8-18-15/h1-4,8,11-12,22H,5-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCXBULKEIDKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC=O)O)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.